
4-phenyl-3,4-dihydro-1(2H)-naphthalenone
Overview
Description
4-phenyl-3,4-dihydro-1(2H)-naphthalenone, commonly known as 4-phenyl-2-naphthol or 4-phenyl-2-naphthalenone, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a white to off-white powder that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Methods: A study by Quallich and Woodall (1992) outlines efficient synthesis routes for derivatives of 4-phenyl-3,4-dihydro-1(2H)-naphthalenone, involving catalytic asymmetric reductions and SN2 cuprate displacements (Quallich & Woodall, 1992).
- Reaction with Ketenes: Bargagna et al. (1986) explored the reaction of phenylchloroketene with N,N-disubstituted 2-aminomethylene-3,4-dihydro-1(2H)naphthalenones, leading to the synthesis of N,N-disubstituted 4-amino-3-phenyl-2H-naphtho[1,2-b]pyran-2-ones (Bargagna et al., 1986).
Photophysical Properties
- Photochemical Studies: Šket and Zupan (1987) investigated the photochemical carbon–iodine bond cleavage in 2-iodo-3,4-dihydro-1(2H)-naphthalenone, highlighting the influence of the carbonyl group and phenyl ring on these photoprocesses (Šket & Zupan, 1987).
- Photosensitive Polymer Development: Xiao et al. (2006) developed a positive-type photosensitive polymer incorporating a compound structurally related to 4-phenyl-3,4-dihydro-1(2H)-naphthalenone, demonstrating its effectiveness in photolithography (Xiao et al., 2006).
Biological Activity
- Antimicrobial Properties: Brown et al. (1977) synthesized azasteroid-type compounds derived from 3,4-dihydro-1(2H)-naphthalenone and evaluated their antimicrobial activities, revealing interesting structure-activity relationships (Brown et al., 1977).
Materials Science Applications
- Synthesis of Polyamides: Research on branched polyamides with low degrees of branching utilized a derivative of 4-phenyl-3,4-dihydro-1(2H)-naphthalenone for developing photosensitive materials, showing applications in advanced material synthesis (Jijun Xiao et al., 2006).
properties
IUPAC Name |
4-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-9,13H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUCNHUJKOVKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304782 | |
| Record name | 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-3,4-dihydro-1(2H)-naphthalenone | |
CAS RN |
14578-68-8 | |
| Record name | NSC167287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)


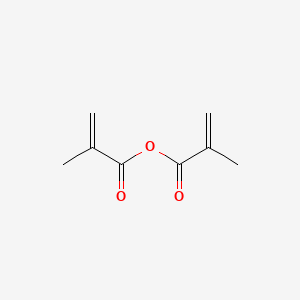
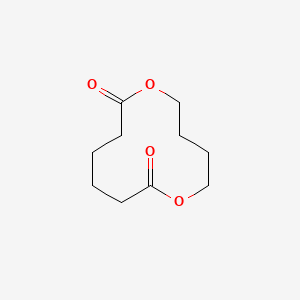

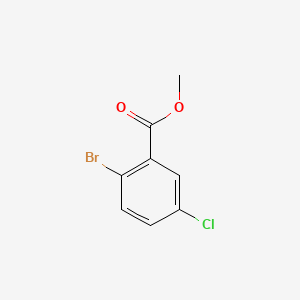
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)
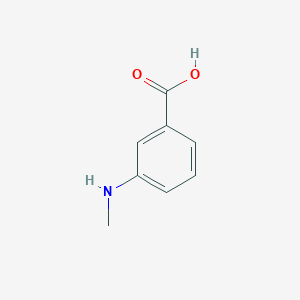


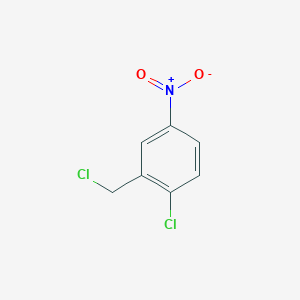
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)